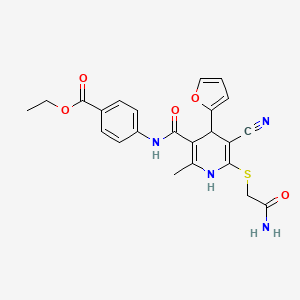

Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamido)benzoate

Description

Evolution of 1,4-Dihydropyridines in Medicinal Chemistry Research

The 1,4-dihydropyridine scaffold, first synthesized via the Hantzsch reaction in 1881, gained prominence in the 20th century as calcium channel blockers (CCBs) for cardiovascular diseases. Early derivatives like nifedipine and amlodipine demonstrated selective L-type calcium channel modulation, establishing 1,4-DHPs as critical antihypertensive agents. Over time, medicinal chemists diversified substitutions at positions 2,6-, 3,5-, and 1,4- to target non-cardiovascular pathways, including multi-drug resistance (MDR) reversal and antioxidant activity. For example, 1,4-DHPs with nitrooxyalkyl groups showed vasodilatory effects, while 4-aryl substitutions improved binding to P-glycoprotein in cancer cells. This structural plasticity enabled the scaffold to transcend its original purpose, positioning it as a "privileged structure" in drug discovery.

Discovery and Development Timeline of Functionalized 1,4-Dihydropyridines

The functionalization of 1,4-DHPs has followed a distinct timeline:

The compound of interest emerged from efforts to merge heterocyclic motifs (furan-2-yl) with thioether bridges, aiming to synergize redox-modulating and calcium channel-blocking properties.

Significance of Heterocyclic-Substituted Dihydropyridine Scaffolds

Heterocyclic substitutions at position 4 of the 1,4-DHP ring critically influence pharmacokinetics and target selectivity. The furan-2-yl group in Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamido)benzoate enhances aromatic stacking interactions with hydrophobic enzyme pockets, as evidenced by molecular docking studies. Compared to phenyl-substituted DHPs, furan derivatives exhibit:

- Higher metabolic stability : Resistance to cytochrome P450-mediated oxidation due to reduced electron density.

- Improved solubility : Oxygen atoms in furan facilitate hydrogen bonding with aqueous environments.

- Dual-target potential : Furan’s planar structure allows simultaneous interaction with calcium channels and antioxidant enzymes like superoxide dismutase.

Research Landscape of Thioether-Linked Dihydropyridine Compounds

Thioether linkages, as seen in the 6-((2-amino-2-oxoethyl)thio) moiety of this compound, represent a strategic advancement in 1,4-DHP design. Key findings include:

In vitro studies demonstrate that thioether-containing DHPs inhibit lipid peroxidation 2–3 times more effectively than their ether counterparts, likely due to sulfur’s polarizability and redox activity. The 2-amino-2-oxoethyl group further augments hydrogen-bonding capacity, stabilizing interactions with NADPH oxidase.

Properties

IUPAC Name |

ethyl 4-[[6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-3-31-23(30)14-6-8-15(9-7-14)27-21(29)19-13(2)26-22(33-12-18(25)28)16(11-24)20(19)17-5-4-10-32-17/h4-10,20,26H,3,12H2,1-2H3,(H2,25,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISKQAWBBWOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, ammonium acetate, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Major Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Ethyl acetoacetate, thiols |

| 2 | Oxidation | Potassium permanganate |

| 3 | Reduction | Lithium aluminum hydride |

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine has shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. Notably, related dihydropyridine derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and A431, indicating potent activity at low concentrations. The structure–activity relationship analysis suggests that modifications to the furan and cyano groups significantly enhance anticancer efficacy.

Therapeutic Applications

Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine is being explored for its potential therapeutic effects in treating various diseases:

Cardiovascular Disorders

Research indicates that similar compounds act as non-steroidal antagonists of mineralocorticoid receptors, which may be beneficial for the prophylaxis and treatment of cardiovascular disorders such as heart failure and diabetic nephropathy.

Antimicrobial Treatments

Given its antimicrobial properties, this compound could be developed into new treatments for bacterial infections that are resistant to current antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The target compound’s 1,4-DHP core differentiates it from dihydropyrimidine (DHPM) derivatives (e.g., compounds 4e , 5a–d in ). DHPMs exhibit distinct conformational flexibility and pharmacological profiles due to their six-membered ring with two nitrogen atoms .

Table 1: Structural Comparison of Key Analogs

Substituent-Specific Analysis

- Position 4 (Aromatic Substituent):

The furan-2-yl group in the target and AZ331/AZ257 contrasts with phenyl or thiophen-2-yl groups in DHPM derivatives (e.g., 4e , 5a–d ). Furan’s oxygen atom may improve solubility compared to sulfur-containing thiophene . - This difference could modulate receptor affinity or metabolic stability .

- Ester Group: The ethyl benzoate in the target contrasts with methyl benzoate in 5b.

Implications of Structural Differences

- Antibacterial Activity: DHPM derivatives (e.g., 5a–d) show antibacterial properties, but the target’s 1,4-DHP core and amino-oxoethyl group may enhance selectivity for eukaryotic targets (e.g., calcium channels) .

Biological Activity

Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamido)benzoate is a complex compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and various studies highlighting its efficacy.

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include ethyl acetoacetate and various sulfur-containing compounds. The compound can undergo several chemical transformations, such as oxidation and reduction, which may alter its biological activity .

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. A notable study demonstrated that related dihydropyridine derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and A431, with IC50 values indicating potent activity at low concentrations . The structure–activity relationship (SAR) analysis suggested that modifications to the furan and cyano groups significantly enhance anticancer efficacy .

The proposed mechanisms for the biological activity of Ethyl 4-(6-((2-amino-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : It may interact with specific receptors that modulate cellular responses to stress and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress leading to cancer cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Anticancer Efficacy : A study involving the treatment of human breast cancer cells with the compound showed a significant reduction in cell viability compared to control groups, indicating its potential as a therapeutic agent .

- Antimicrobial Evaluation : In another study, derivatives were tested against a panel of bacteria, showing inhibition zones comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

Data Tables

Q & A

Q. How should researchers design analogs to explore structure-activity relationships (SAR) for the 2-amino-2-oxoethylthio moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.